N-[3-(dimethylamino)propyl]dodecanamide
CAS No.: 1147459-12-8
Cat. No.: VC13297278
Molecular Formula: C17H36N2O
Molecular Weight: 284.5 g/mol
* For research use only. Not for human or veterinary use.
![N-[3-(dimethylamino)propyl]dodecanamide - 1147459-12-8](/images/structure/VC13297278.png)
Specification
CAS No. | 1147459-12-8 |
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Molecular Formula | C17H36N2O |
Molecular Weight | 284.5 g/mol |
IUPAC Name | N-[3-(dimethylamino)propyl]dodecanamide |
Standard InChI | InChI=1S/C17H36N2O/c1-4-5-6-7-8-9-10-11-12-14-17(20)18-15-13-16-19(2)3/h4-16H2,1-3H3,(H,18,20) |
Standard InChI Key | TWMFGCHRALXDAR-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCC(=O)NCCCN(C)C |
Canonical SMILES | CCCCCCCCCCCC(=O)NCCCN(C)C |
Introduction
Structural and Molecular Characteristics
N-[3-(Dimethylamino)propyl]dodecanamide, also known by its CAS numbers 3179-80-4 and 1147459-12-8, belongs to the class of alkylamidopropylamines. Its molecular structure comprises a 12-carbon dodecyl chain connected to a dimethylamino propyl group through an amide linkage. The canonical SMILES representation underscores its linear hydrocarbon backbone and tertiary amine functionality.
Molecular Formula and Weight
The compound has a molecular weight of 284.5 g/mol, as calculated from its formula . This intermediate molecular weight contributes to its balanced hydrophobicity and solubility, making it effective in aqueous and non-polar environments.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of N-[3-(dimethylamino)propyl]dodecanamide involves a two-step process:
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Activation of Dodecanoic Acid: Dodecanoic acid (lauric acid) is activated using coupling reagents such as thionyl chloride () or carbodiimides (e.g., DCC).
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Amide Bond Formation: The activated acid reacts with under acidic conditions (e.g., HCl catalysis) to yield the final product.
Reaction Equation:
This method achieves yields exceeding 85% in optimized conditions.
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance efficiency and scalability. Key stages include:
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Raw Material Purification: Dodecanoic acid and are distilled to >99% purity.
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Reactor Conditions: Temperatures of 60–80°C and pH 4–5 are maintained to prevent side reactions.
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Purification: Post-reaction, the product is isolated via vacuum distillation or column chromatography.
Table 1: Comparison of Synthesis Methods
Parameter | Laboratory Method | Industrial Method |
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Reactor Type | Batch flask | Continuous flow reactor |
Temperature | 70°C | 60–80°C |
Catalyst | HCl | Heterogeneous acid resins |
Yield | 85–90% | 92–95% |
Scale | Grams to kilograms | Metric tons per year |
Physicochemical Properties
Surfactant Behavior
The compound’s surfactant activity stems from its amphiphilic structure:
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Hydrophobic Tail: The dodecyl chain interacts with non-polar substances.
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Hydrophilic Head: The dimethylamino propyl group confers water solubility, especially under acidic conditions where the amine becomes protonated.
Critical Micelle Concentration (CMC): While exact values are unavailable, analogous compounds like exhibit CMCs in the range of 0.1–1 mM.
Applications in Science and Industry
Drug Delivery Systems
The compound forms micelles that encapsulate hydrophobic drugs (e.g., paclitaxel), improving their bioavailability. For instance, micellar formulations have shown a 3–5 fold increase in drug solubility compared to free drug suspensions.
Antimicrobial Activity
Quaternary ammonium derivatives of this compound exhibit bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 50–100 µg/mL.
Industrial Uses
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Cosmetics: Stabilizes oil-in-water emulsions in creams and lotions.
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Agriculture: Enhances pesticide dispersion in aqueous solutions.
Table 2: Key Industrial Applications
Industry | Function | Example Product |
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Pharmaceuticals | Drug solubilization | Micellar paclitaxel |
Cosmetics | Emulsion stabilization | Moisturizing creams |
Agriculture | Pesticide adjuvant | Herbicide formulations |
Biological and Toxicological Profile
Acute Toxicity
Limited data suggest low acute toxicity, with an oral LD₅₀ >2000 mg/kg in rats. Skin irritation studies classify it as a mild irritant, requiring protective equipment during handling.
Environmental Impact
The compound’s biodegradability is moderate, with a half-life of 15–30 days in aquatic systems. Regulatory agencies mandate wastewater treatment to reduce environmental discharge.
Future Research Directions
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Toxicity Studies: Long-term ecotoxicological impacts remain understudied.
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Drug Delivery Optimization: Engineering pH-responsive micelles for targeted therapy.
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Green Synthesis: Developing solvent-free routes using enzymatic catalysis.
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